1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Antiparasitic DHODH inhibition Schistosomiasis

1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 339008-74-1) is a heterocyclic small molecule (C₁₃H₁₀ClNO₃, MW 263.68) built on a 1,6-dihydropyridin-6-one core with a carboxylic acid at the 3-position and a 4-chlorobenzyl substituent on the ring nitrogen. The compound is catalogued as an MDL-screened building block (MFCD00139926), typically supplied at 95–97% purity, with predicted physicochemical properties including a density of 1.456±0.06 g/cm³ and a boiling point of 469.8±45.0 °C.

Molecular Formula C13H10ClNO3
Molecular Weight 263.68
CAS No. 339008-74-1
Cat. No. B2628365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
CAS339008-74-1
Molecular FormulaC13H10ClNO3
Molecular Weight263.68
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)O)Cl
InChIInChI=1S/C13H10ClNO3/c14-11-4-1-9(2-5-11)7-15-8-10(13(17)18)3-6-12(15)16/h1-6,8H,7H2,(H,17,18)
InChIKeyXZRJODFUIOEELY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 339008-74-1) – Core Scaffold Identity and Procurement Baseline


1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 339008-74-1) is a heterocyclic small molecule (C₁₃H₁₀ClNO₃, MW 263.68) built on a 1,6-dihydropyridin-6-one core with a carboxylic acid at the 3-position and a 4-chlorobenzyl substituent on the ring nitrogen . The compound is catalogued as an MDL-screened building block (MFCD00139926), typically supplied at 95–97% purity, with predicted physicochemical properties including a density of 1.456±0.06 g/cm³ and a boiling point of 469.8±45.0 °C . Its core scaffold positions it at the intersection of dihydropyridine calcium-channel modulator chemistry and pyridonecarboxylic acid antimicrobial pharmacophores, making it a versatile intermediate for medicinal chemistry programs .

Why Generic 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acids Cannot Substitute for CAS 339008-74-1


The 4-chlorobenzyl substituent is not a passive spectator. Within this scaffold class, substitution at the benzyl para position directly modulates both electronic character (Hammett σₚ for Cl = +0.23) and lipophilicity (π = +0.71), which in turn control target binding, metabolic stability, and synthetic tractability [1]. Published binding data demonstrate that the 4-chloro analogue engages enzyme targets — including dihydroorotate dehydrogenase (DHODH), carbonic anhydrase isoforms, and indoleamine 2,3-dioxygenase (IDO1) — with measurable affinity [2][3]. Swapping to the unsubstituted benzyl, 2-chloro, 4-methyl, or 4-methoxy congeners alters the electrostatic potential and steric footprint at the N1-aryl binding pocket, which can shift potency by orders of magnitude or abolish activity entirely in downstream amide or ester derivatives. Without side-by-side assay data for the exact replacement pair, substitution introduces unacceptable uncertainty into a research or development programme.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid


Schistosoma mansoni DHODH Inhibition: Quantitative Advantage Over the 5-Chloro-Analogue

In a chromogen-reduction assay (DCIP, 4-second intervals over 60 seconds) using recombinant Schistosoma mansoni DHODH with dihydroorotate as substrate, 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 339008-74-1) produced an IC₅₀ of 185 nM [1]. Under the identical assay format, the closely related 5-chloro derivative — 5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 339024-38-3) — showed a significantly weaker IC₅₀ of 541 nM, representing a 2.9-fold loss in potency [2]. This intra-assay comparison isolates the detrimental effect of additional C5 chlorination on the dihydropyridinone ring when targeting SmDHODH.

Antiparasitic DHODH inhibition Schistosomiasis

Human DHODH Activity Profile: Class-Level Placement in a Competitive Inhibitor Landscape

In a chromogen reduction assay using recombinant N-terminal GST-tagged human DHODH (residues 31–395) expressed in E. coli BL21(DE3) with dihydroorotate as substrate, the 4-chlorobenzyl scaffold can yield sub-nanomolar inhibition when elaborated into amide derivatives (IC₅₀ = 1.2 nM for Compound 1 in US20240034730) [1]. In contrast, monocyclic 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives lacking the benzyl substituent are typically inactive or require millimolar concentrations [2]. The 4-chlorobenzyl group is therefore a critical pharmacophoric element for productive hDHODH binding within this chemotype class.

Immuno-oncology DHODH inhibition Pyrimidine biosynthesis

Multi-Target Binding Fingerprint: IDO1 and Carbonic Anhydrase Engagement Differentiates the 4-Chlorobenzyl Scaffold from the Unsubstituted Benzyl Analogue

Curated ChEMBL data reveal that 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid engages human IDO1 with a Ki of 154 nM (Michaelis-Menten, L-tryptophan substrate, 60 min incubation) [1], human carbonic anhydrase II (hCA II) with a Ki of 707 nM (phenol red stopped-flow CO₂ hydration assay) [2], and human carbonic anhydrase VI (hCA VI) with a Kd of 588 nM (differential scanning fluorimetry against recombinant His₆-tagged hCA VI residues 21–290) [3]. In contrast, the unsubstituted benzyl analogue (1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, CAS 4332-79-0) lacks any reported binding activity against these three targets in the same curated databases, indicating that para-chloro substitution is a prerequisite for polypharmacological engagement across IDO1 and carbonic anhydrase isoforms.

Cancer immunotherapy IDO1 inhibition Carbonic anhydrase

Physicochemical Differentiation: cLogP and Electronic Parameters Distinguish the 4-Chloro Congener from 4-Methyl, 4-Methoxy, and 4-CF₃ Analogues

The 4-chlorobenzyl substituent confers a distinct physicochemical profile relative to other para-substituted benzyl analogues of the 6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold. Predicted lipophilicity (cLogP ≈ 1.86) for the 4-chloro analogue occupies a favourable intermediate range compared to the 4-methyl congener (cLogP ≈ 1.5) and the 4-trifluoromethyl congener (cLogP ≈ 2.5) — a factor that directly impacts passive membrane permeability, plasma protein binding, and metabolic clearance rates in lead optimisation [1]. The electron-withdrawing character of chlorine (σₚ = +0.23) also stabilises the dihydropyridinone ring toward oxidative metabolism relative to electron-donating substituents such as 4-methoxy (σₚ = −0.27), a property relevant to both in vitro stability and downstream scalability.

Medicinal chemistry Lead optimisation Physicochemical profiling

Synthetic Tractability Advantage: Carboxylic Acid Handle Enables Single-Step Diversification Compared with the Methyl Ester Prodrug Form

The free carboxylic acid form (CAS 339008-74-1) permits direct amide coupling or esterification without a deprotection step. The corresponding methyl ester — methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate — requires saponification with LiOH in THF/MeOH (3:1) to liberate the acid before further derivatisation, adding one synthetic step, reducing overall yield (~85–90% per hydrolysis step), and introducing potential epimerisation or degradation risks . For combinatorial library synthesis or scale-up programmes, procuring the free acid directly eliminates an entire unit operation.

Parallel synthesis Amide coupling Library generation

High-Value Application Scenarios for 1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid


Antiparasitic DHODH Inhibitor Lead Optimisation (Schistosomiasis)

With an IC₅₀ of 185 nM against Schistosoma mansoni DHODH — representing a 2.9-fold potency advantage over the 5-chloro ring-substituted analogue — this scaffold serves as a high-priority starting point for structure-guided optimisation of next-generation antischistosomal agents. Procurement of the 4-chlorobenzyl carboxylic acid enables direct SAR exploration at the carboxylic acid position (amide, ester, hydroxamic acid) without introducing confounding ring-substitution variables [1].

Dual IDO1 / Carbonic Anhydrase Inhibitor Design for Immuno-Oncology

The compound's unique multi-target engagement profile — hIDO1 Ki = 154 nM, hCA II Ki = 707 nM, hCA VI Kd = 588 nM — makes it one of the few commercially available scaffolds with simultaneous activity against two validated immuno-oncology target classes. Medicinal chemistry teams can exploit this polypharmacology to design dual inhibitors, potentially reducing tumour microenvironment immunosuppression through complementary mechanisms [2][3].

Combinatorial Amide Library Synthesis Using the Free Carboxylic Acid Handle

The free carboxylic acid form enables direct, protecting-group-free diversification via amide coupling, saving one synthetic step compared to the methyl ester prodrug form. This property is particularly valuable for contract research organisations (CROs) and pharmaceutical discovery groups executing parallel synthesis campaigns where throughput and yield efficiency are primary cost drivers .

Physicochemical Property-Driven Fragment or Lead Optimisation

The 4-chlorobenzyl substituent occupies a favourable intermediate cLogP window (≈1.86) with moderate electron withdrawal (σₚ = +0.23), striking a balance between permeability and metabolic stability. This profile is distinct from 4-methyl, 4-methoxy, and 4-CF₃ analogues and makes the compound a preferred core scaffold for CNS- or orally targeted programmes where physicochemical property optimisation is critical [4].

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.